molecular formula C10H6BrCl2N3O B8575298 (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

Cat. No.: B8575298
M. Wt: 334.98 g/mol
InChI Key: CDEFSGMPSPCSAW-UHFFFAOYSA-N
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Description

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is a complex organic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 2,4-dichloro-5-pyrimidinemethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-pyridin-2-yl)-methylamine
  • (6-Bromo-pyridin-2-yl)-isopropyl-amine
  • (6-Bromo-pyridin-2-yl)-cyclopropyl-amine

Uniqueness

Compared to similar compounds, (6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol is unique due to the presence of both pyridine and pyrimidine rings, along with bromine and chlorine substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H6BrCl2N3O

Molecular Weight

334.98 g/mol

IUPAC Name

(6-bromopyridin-2-yl)-(2,4-dichloropyrimidin-5-yl)methanol

InChI

InChI=1S/C10H6BrCl2N3O/c11-7-3-1-2-6(15-7)8(17)5-4-14-10(13)16-9(5)12/h1-4,8,17H

InChI Key

CDEFSGMPSPCSAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C2=CN=C(N=C2Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (11.4 g, 50 mmol) in THF (200 mL) at −30° C., was added dropwise isopropyl magnesium chloride (25 mL, 2 M in THF, 50 mmol) and the mixture was stirred at −30° C. for 20 minutes. Then a solution of 6-bromopicolinaldehyde (9.3 g, 50 mmol) in THF (10 mL) was added and the mixture was warmed to 0° C. and stirred for another 40 minutes. The reaction was quenched by adding saturated aqueous NH4Cl solution and the resulting mixture was extracted with ethyl acetate (3×300 mL). The organic solutions were then washed with brine. The organic phase was dried with anhydrous MgSO4, filtered and concentrated under reduced pressure to give crude (6-bromo-pyridin-2-yl)-(2,4-dichloro-pyrimidin-5-yl)-methanol as a light yellow oil. (Yield 16.1 g)
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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